molecular formula C18H15F2NO4S B13985467 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13985467
M. Wt: 379.4 g/mol
InChI Key: CJMOTWGEEYSJSX-UHFFFAOYSA-N
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Description

4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

For industrial-scale production, the process may be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The method described in patent US20240025911A1 outlines a process for preparing this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3-(3,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide apart is its specific substitution pattern and the presence of both difluorophenyl and benzenesulfonamide groups. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H15F2NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-(3,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(11-7-12(19)9-13(20)8-11)16(25-18)10-3-5-14(6-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)

InChI Key

CJMOTWGEEYSJSX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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